[2-(4-Chlorophenoxy)ethyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
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Overview
Description
2-(4-Chlorophenoxy)ethylmethylamine is a complex organic compound that features a combination of chlorophenoxy, pyridinyl, and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethylmethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 2-(4-chlorophenoxy)ethanol.
Pyridinyl Methylation: The next step involves the methylation of 6-methylpyridine using a suitable methylating agent to form [(6-methylpyridin-2-yl)methyl]amine.
Propargylation: The final step involves the reaction of the chlorophenoxy intermediate with the pyridinyl methylamine in the presence of a propargylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)ethylmethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenoxy)ethylmethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interaction of small molecules with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, 2-(4-Chlorophenoxy)ethylmethylamine can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)ethylmethylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biology, or industry.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)ethylmethylamine: Unique due to its combination of chlorophenoxy, pyridinyl, and propynyl groups.
2-(4-Chlorophenoxy)ethylmethylamine: Similar compounds may include those with variations in the substituents on the phenoxy or pyridinyl rings.
Uniqueness
The uniqueness of 2-(4-Chlorophenoxy)ethylmethylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-3-11-21(14-17-6-4-5-15(2)20-17)12-13-22-18-9-7-16(19)8-10-18/h1,4-10H,11-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILLNJLOPMWVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCOC2=CC=C(C=C2)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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